molecular formula C16H28S B010105 3-Dodecylthiophene CAS No. 104934-53-4

3-Dodecylthiophene

Cat. No. B010105
Key on ui cas rn: 104934-53-4
M. Wt: 252.5 g/mol
InChI Key: RFKWIEFTBMACPZ-UHFFFAOYSA-N
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Patent
US04730005

Procedure details

To a freshly prepared dodecylmagnesium bromide (from 45 mmoles of dodecyl bromide and 45 mmoles of magnesium) in anhydrous diethyl ether (100 ml) was added 3-bromothiophene (45 mmoles) in diethyl ether (25 ml) at ambient temperature under argon and then bis-(1,2-diphenylphosphino)ethane nickel (II) chloride (0.25 g) was added. The reaction mixture was stirred overnight at ambient temperature and then hydrolyzed with ice and saturated aqueous ammonium chloride. The aqueous layer was extracted with diethyl ether (3×25 ml) and the organic phases were combined, washed with water (3×25 ml), dried over anhydrous magnesium sulfate and concentrated in vacuo. The crude product was purified by distillation in vacuo and then flash chromatography to afford the desired product.
Name
dodecylmagnesium bromide
Quantity
45 mmol
Type
reactant
Reaction Step One
Quantity
45 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
bis-(1,2-diphenylphosphino)ethane nickel (II) chloride
Quantity
0.25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg]Br)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].Br[C:16]1[CH:20]=[CH:19][S:18][CH:17]=1.[Cl-].[NH4+]>C(OCC)C>[CH2:1]([C:16]1[CH:20]=[CH:19][S:18][CH:17]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12] |f:2.3|

Inputs

Step One
Name
dodecylmagnesium bromide
Quantity
45 mmol
Type
reactant
Smiles
C(CCCCCCCCCCC)[Mg]Br
Name
Quantity
45 mmol
Type
reactant
Smiles
BrC1=CSC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
bis-(1,2-diphenylphosphino)ethane nickel (II) chloride
Quantity
0.25 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with diethyl ether (3×25 ml)
WASH
Type
WASH
Details
washed with water (3×25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The crude product was purified by distillation in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CCCCCCCCCCC)C1=CSC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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